7-Fluoro-1H-indole-3-carbaldehyde

描述

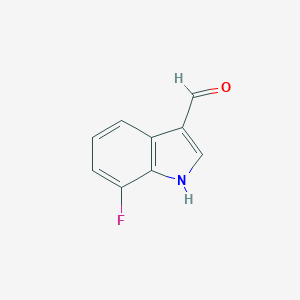

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-fluoro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVRLLVALCYEEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622796 | |

| Record name | 7-Fluoro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126921-16-2 | |

| Record name | 7-Fluoro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Fluoro 1h Indole 3 Carbaldehyde

Direct Formylation Approaches for Indole (B1671886) Carbaldehydes

Direct formylation is a highly efficient method for producing indole-3-carbaldehydes. This approach involves the introduction of a formyl group (-CHO) directly onto the indole ring, typically at the electron-rich C3 position. Several established methods are utilized for this transformation, with the Vilsmeier-Haack reaction being a prominent example. organic-chemistry.orgthieme-connect.de

Vilsmeier-Haack Formylation of Indoles with Fluorine Substitution

The Vilsmeier-Haack reaction is a widely employed technique for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgjk-sci.com The reaction utilizes a Vilsmeier reagent, which is a chloroiminium salt typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3). jk-sci.comchemistrysteps.comwikipedia.org This electrophilic reagent then reacts with the indole ring to yield an iminium intermediate, which upon hydrolysis, gives the desired aldehyde. jk-sci.comwikipedia.orgyoutube.com The presence of a fluorine substituent on the indole ring can influence the reactivity and reaction conditions.

The synthesis of 7-Fluoro-1H-indole-3-carbaldehyde via the Vilsmeier-Haack reaction has been achieved with high efficiency. In a typical procedure, 2-fluoro-6-methyl-aniline is treated with a pre-formed Vilsmeier reagent. google.com The reaction is initiated at a low temperature (0 ℃) and then proceeds at an elevated temperature for several hours. google.com The use of DMF as both a reagent and solvent is common. youtube.comgoogle.com The reaction is typically quenched by the addition of a basic solution, such as saturated sodium carbonate, to neutralize the acidic components and precipitate the product. google.com This method has been reported to produce this compound in a high yield of 92%. google.com

Table 1: Optimized Reaction Conditions for Vilsmeier-Haack Formylation

| Parameter | Condition |

| Starting Material | 2-fluoro-6-methyl-aniline |

| Reagents | Vilsmeier reagent (prepared from DMF and POCl3) |

| Solvent | DMF |

| Initial Temperature | 0 ℃ |

| Reaction Temperature | Elevated (specific temperature not provided) |

| Reaction Time | 5 hours |

| Work-up | Addition of saturated sodium carbonate solution |

| Yield | 92% |

This table is based on the findings reported in a patent for the synthesis of indole-3-carboxaldehyde (B46971) compounds. google.com

The mechanism of the Vilsmeier-Haack reaction involves the initial formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl3. wikipedia.org The electron-rich indole nucleus then attacks this electrophile, leading to the formation of a sigma complex. jk-sci.com Subsequent elimination of a proton restores aromaticity, and hydrolysis of the resulting iminium salt furnishes the final aldehyde product. jk-sci.comwikipedia.org

Boron-Catalyzed Formylation Techniques

Recent advancements in organic synthesis have introduced boron-catalyzed methods as a practical and efficient alternative for the formylation of indoles. nih.govacs.org These methods offer several advantages, including operational simplicity, the use of inexpensive reagents, and mild reaction conditions. nih.gov

In boron-catalyzed formylation, trimethyl orthoformate (TMOF) serves as a reliable source for the formyl group. nih.govacs.org TMOF is a simple orthoester that, in the presence of a suitable Lewis acid catalyst, can effectively formylate indoles. nih.govwikipedia.org This approach allows for the rapid and efficient synthesis of a wide range of C-formylindoles. nih.gov

Boron trifluoride diethyl etherate (BF3·OEt2) has been identified as an effective stoichiometric catalyst for the formylation of indoles using TMOF. nih.govacs.org Studies have shown that the catalyst loading significantly impacts the reaction yield. While a stoichiometric amount of the catalyst is often optimal, reducing the catalyst loading can still yield the desired product, albeit in lower yields. acs.org

Interestingly, the reaction can be performed under neat (solvent-free) conditions, which can enhance the yield of the formylated product. acs.org The choice of solvent, or the lack thereof, plays a crucial role in the efficiency of the reaction. The method of addition of the catalyst has also been observed to affect the outcome, with rapid addition sometimes favoring higher yields. acs.org

Table 2: Effect of Catalyst Loading on Boron-Catalyzed Formylation

| Catalyst Loading (mol %) | Product Yield (%) |

| 100 | 82 (neat conditions) |

| 50 | 40 |

| 20 | 12 |

This table illustrates the general trend observed in the study of boron-catalyzed formylation of indoles, where decreasing catalyst loading leads to a reduction in product yield. acs.org

Electrochemical Synthesis as an Emerging Strategy

Electrochemical methods are gaining prominence in organic synthesis as a sustainable and efficient alternative to conventional chemical transformations. For the synthesis of indole-3-carbaldehydes, an emerging electrochemical strategy involves a two-step oxidative cross-coupling of an indole with an aldehyde. acs.org This method is notable for its excellent functional-group tolerance and applicability to the late-stage functionalization of complex molecules. acs.org

The process begins with a standard Mannich-type reaction between the indole (in this case, 7-fluoroindole), an aldehyde, and a secondary amine to form a gramine-type intermediate. The key step is the subsequent electrochemical cleavage of the C-N bond of this intermediate, which introduces the carbonyl group at the C3 position of the indole ring. acs.org This electro-oxidative cleavage provides a novel pathway for C3-formylation and acylation under mild conditions. acs.org While direct electrochemical formylation of 7-fluoroindole (B1333265) has not been extensively detailed, this two-step transformation represents a viable and modern strategy for its synthesis. acs.org

General research into the electrochemical synthesis of 3-substituted indoles has also shown progress. For instance, a method involving the condensation of various aldehydes, indoles, and malononitrile (B47326) has been developed using inexpensive graphite (B72142) and iron plate electrodes, highlighting the cost-effectiveness of electrochemical approaches. researchgate.net Furthermore, electrochemical protocols for the formylation of aryl halides using dimethylformamide (DMF) as both the solvent and the formyl source have been established, which could potentially be adapted for appropriately substituted indole precursors. rsc.org

Synthetic Routes Involving Fluorinated Precursors

The construction of the 7-fluoroindole-3-carbaldehyde molecule often begins with precursors already containing the fluorine atom, which is then carried through the synthetic sequence. These methods primarily involve the formation of the indole ring system from a fluorinated aniline (B41778) derivative.

A direct and efficient method for the synthesis of this compound involves a one-pot cyclization reaction starting from a fluorinated aniline. A patented procedure describes the use of 2-fluoro-6-methyl-aniline as the starting material. researchgate.net This method utilizes a Vilsmeier reagent, prepared from anhydrous dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as both the cyclizing and formylating agent. researchgate.net

In this process, the Vilsmeier reagent is added to a solution of 2-fluoro-6-methyl-aniline in DMF at a controlled temperature. researchgate.net The reaction mixture is then heated, leading to the construction of the indole ring and the concurrent introduction of the carbaldehyde group at the 3-position. researchgate.net This one-pot approach is highly efficient, affording the final product in a high yield of 92% after a simple workup involving neutralization with a saturated sodium carbonate solution. researchgate.net

Interactive Table: Synthesis of this compound via Cyclization

| Precursor | Reagents | Reaction Conditions | Yield |

| 2-Fluoro-6-methyl-aniline | Vilsmeier reagent (from DMF and POCl₃), DMF | 1. Addition at 0°C2. Stir at room temperature for 1 hour3. Heat for 5 hours | 92% |

Data sourced from patent CN102786460A. researchgate.net

Modern organic synthesis has produced several advanced methodologies for constructing the indole nucleus that can be applied to fluorinated derivatives. These methods often employ transition-metal catalysis to achieve high efficiency and selectivity.

One advanced approach is the palladium-catalyzed cyclization of 2-alkynylanilines. This method is a powerful tool for building 2-substituted and 2,3-disubstituted indoles. nih.gov The required 2-alkynylaniline precursors can be readily prepared via Sonogashira coupling of o-haloanilines and terminal alkynes. nih.gov For the synthesis of a 7-fluoroindole derivative, a corresponding fluorinated 2-alkynylaniline would be subjected to cyclization conditions, often catalyzed by palladium complexes, to form the indole ring. nih.gov Subsequent formylation at the C3-position would yield the target molecule.

Another innovative strategy involves a silver-catalyzed one-pot cyclization/fluorination of 2-alkynylanilines. nih.gov This method is particularly noteworthy as it can introduce the fluorine atom during the indole ring formation. Using an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, this reaction provides structurally diverse fluorinated indoles with high efficiency. nih.gov While this specific approach builds the fluorine into the molecule during cyclization, it represents a state-of-the-art method for accessing fluorinated indole scaffolds.

Furthermore, rhodium-catalyzed C-H activation has emerged as a sophisticated strategy for the functionalization of the indole core, particularly at the less reactive C4 and C7 positions. bohrium.comresearchgate.net While these methods are typically used for diversification of a pre-formed indole ring rather than its initial construction, the principles of directed C-H activation are at the forefront of modern synthetic chemistry. bohrium.comresearchgate.net The development of such catalytic systems underscores the ongoing innovation in the synthesis of complex heterocyclic compounds like this compound.

Reactivity and Derivatization of 7 Fluoro 1h Indole 3 Carbaldehyde

Transformations of the Aldehyde Moiety

The aldehyde group at the 3-position of the indole (B1671886) ring is a key site for chemical reactions, enabling oxidation to carboxylic acids and condensation with nucleophiles.

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group of 7-Fluoro-1H-indole-3-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 7-Fluoro-1H-indole-3-carboxylic acid. This transformation is a fundamental reaction in organic synthesis, providing access to a class of compounds with significant biological and pharmaceutical applications. frontiersin.orgfrontiersin.org

Various oxidizing agents can be employed to achieve this conversion. The choice of reagent often depends on the desired reaction conditions and the presence of other functional groups in the molecule.

Table 1: Oxidation of this compound

| Oxidizing Agent | Product | Reference |

| Not Specified | 7-Fluoro-1H-indole-3-carboxylic acid | uni.lu |

Condensation Reactions with Nitrogen-Containing Nucleophiles

The electrophilic carbon atom of the aldehyde group is susceptible to attack by nitrogen-containing nucleophiles, leading to the formation of new carbon-nitrogen bonds. These condensation reactions are pivotal in the synthesis of Schiff bases, imines, and semicarbazones. researchgate.net

This compound reacts with primary amines to form Schiff bases or imines. This reaction typically proceeds via a nucleophilic addition of the amine to the aldehyde, followed by the elimination of a water molecule. ekb.eg The resulting C=N double bond in the Schiff base is a versatile functional group for further synthetic manipulations.

The reaction of indole-3-carboxaldehyde (B46971) derivatives with various amines, such as those containing amino acid moieties or aminophenols, has been reported to yield a diverse range of Schiff bases. nih.govgoogle.com These compounds are of interest due to their potential biological activities. google.com For instance, the condensation of indole-3-carboxaldehyde with benzidine (B372746) and its derivatives has been shown to produce bis-Schiff bases with potential applications as antibacterial agents and fluorescent materials. google.com

Table 2: Synthesis of Schiff Bases from Indole-3-carboxaldehyde Derivatives

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Indole-3-carboxaldehyde | L-amino acids (histidine, glutamic acid, etc.) | Schiff base | nih.gov |

| Indole-3-carboxaldehyde | Aminophenols | Schiff base | google.com |

| Indole-3-carboxaldehyde | Benzidine and its derivatives | Bis-Schiff base | google.com |

| Indole-3-carboxaldehyde | 4-amino-1,2,4-triazole | Schiff base | researchgate.net |

The reaction of this compound with semicarbazide (B1199961) hydrochloride in the presence of a suitable base yields the corresponding semicarbazone. This reaction is a specific type of condensation reaction where the nucleophile is semicarbazide. The resulting semicarbazone derivatives are often crystalline solids and can be used for the characterization and purification of the parent aldehyde.

The synthesis of semicarbazone derivatives from various substituted indole-3-carboxaldehydes has been documented, highlighting the general applicability of this reaction. researchgate.net For example, 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide and 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide have been synthesized from their respective indole-3-carboxaldehyde precursors. researchgate.net

Functionalization of the Indole Nucleus

Beyond the reactivity of the aldehyde group, the indole nucleus itself can undergo functionalization, particularly at the nitrogen atom.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the indole ring in this compound can be alkylated or acylated to introduce various substituents. These reactions are important for modifying the electronic properties and steric environment of the indole ring, which can influence the biological activity and physical properties of the resulting derivatives. ekb.eg

N-alkylation is typically achieved by treating the indole with an alkyl halide in the presence of a base. rsc.org Similarly, N-acylation can be performed using an acyl chloride or anhydride. The protection of the indole nitrogen through acylation can also be a strategic step in multi-step syntheses to prevent unwanted side reactions.

Table 3: N-Functionalization of Indole-3-carbaldehyde Derivatives

| Reaction Type | Reagent | Product Type | Reference |

| N-Alkylation | Alkyl halide | N-Alkyl indole | rsc.org |

| N-Acylation | Chloroacetyl chloride | N-Acyl indole | |

| N-Acylation | Acetic anhydride | N-Acyl indole | nih.gov |

| N-Sulfonylation | Tosyl chloride | N-Sulfonyl indole | bldpharm.com |

C-C and C-N Coupling Reactions at Ring Positions

The indole scaffold, particularly when substituted with an aldehyde at the C3 position, is a valuable precursor for various coupling reactions. researchgate.netekb.eg While specific examples focusing solely on this compound are not extensively detailed in the provided search results, the general reactivity of indole-3-carbaldehydes suggests its utility in such transformations. Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-C and C-N bonds. For instance, N-substituted 4-bromo-7-azaindoles have been successfully coupled with amides, amines, amino acid esters, and phenols, demonstrating the feasibility of such reactions on a similar heterocyclic core. beilstein-journals.org The presence of the C3-aldehyde can direct functionalization to other positions of the indole ring.

Directed C-H Functionalization Strategies

Directed C-H functionalization has emerged as a powerful strategy for the regioselective modification of indole rings, overcoming the inherent reactivity patterns of the heterocycle. nih.govacs.org The aldehyde group at the C3 position of this compound can act as a directing group, facilitating functionalization at specific positions of the indole nucleus.

A significant advancement in the functionalization of indole-3-carbaldehydes is the palladium-catalyzed C4-arylation. nih.govacs.org The formyl group at the C3 position effectively directs the arylation to the C4 position. This reaction is typically carried out using a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), an oxidant like silver acetate (AgOAc), and an additive such as trifluoroacetic acid (TFA) in a suitable solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). nih.gov

Studies have shown that this compound readily undergoes C4-arylation with various iodoarenes. nih.gov The presence of the fluorine atom at the C7 position does not impede the reaction, and the corresponding C4-arylated products are obtained in excellent yields. nih.gov For example, the coupling of this compound with iodobenzene (B50100) yields the C4-arylated product in high yield. nih.gov This methodology is notable for its operational simplicity and broad substrate scope. nih.govacs.org

Interestingly, the directing group's nature influences the reaction's outcome. While the formyl group directs C4-arylation, a 3-acetyl group can lead to a domino C4-arylation/3,2-carbonyl migration. nih.govacs.org In the case of 3-acetyl-7-fluoro-1H-indole, this domino reaction has been observed to proceed in good yield. nih.gov

| Indole Substrate | Aryl Halide | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Iodobenzene | Pd(OAc)₂, AgOAc, TFA, HFIP | 4-Phenyl-7-fluoro-1H-indole-3-carbaldehyde | Excellent | nih.gov |

| 7-Bromo-1H-indole-3-carbaldehyde | Iodobenzene | Pd(OAc)₂, AgOAc, TFA, HFIP | 4-Phenyl-7-bromo-1H-indole-3-carbaldehyde | Excellent | nih.gov |

While C4-functionalization is prominent for indole-3-carbaldehydes, strategies for targeting other positions of the indole ring have also been developed, often by modifying the directing group or the reaction conditions. For instance, functionalization at the C2 and C7 positions of the indole nucleus is of significant interest. The selective functionalization at the C7 position is generally challenging but can be achieved by first reducing the indole to an indoline, followed by C-H functionalization and subsequent re-oxidation. nih.gov

In the broader context of indole chemistry, various directing groups have been employed to achieve regioselective functionalization at C2, C5, C6, and C7 positions. For example, the use of a removable pivaloyl group has been shown to direct C-H activation to the C4 position. nih.gov Similarly, strategies for the C7 arylation of indoles have been reported, often requiring a substituent at the C2 position to block this typically reactive site. nih.gov

For the related 7-azaindole (B17877) system, regioselective functionalization has been achieved through controlled annular isomerism, where a carbamoyl (B1232498) group directs metalation to the C6 position, and a subsequent "dance" of this directing group to the N1 position allows for further functionalization at the C2 position. researchgate.netnih.gov While not directly demonstrated on this compound, these examples highlight the potential for complex, regioselective modifications of the indole core through careful selection of directing groups and reaction conditions.

Mechanistic Investigations of this compound Reactivity

The mechanism of the palladium-catalyzed C4-arylation of indole-3-carbaldehydes is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle. nih.gov The reaction is believed to initiate with the coordination of the palladium catalyst to the formyl group of the indole substrate. This is followed by C-H activation at the C4 position to form a six-membered palladacycle intermediate. Subsequent oxidative addition of the aryl iodide to the palladium center, followed by reductive elimination, affords the C4-arylated product and regenerates the active Pd(II) catalyst. nih.gov

Spectroscopic Characterization Techniques for 7 Fluoro 1h Indole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of 7-Fluoro-1H-indole-3-carbaldehyde. By examining the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of protons, carbons, and fluorine atoms within the molecule.

¹H NMR spectroscopy is crucial for identifying the number, connectivity, and chemical environment of hydrogen atoms in this compound. The spectrum reveals characteristic signals for the aldehyde proton, the N-H proton of the indole (B1671886) ring, and the aromatic protons.

In a typical ¹H NMR spectrum of this compound recorded in DMSO-d₆, the aldehyde proton (CHO) appears as a singlet at approximately 9.98 ppm. google.com The proton on the indole nitrogen (N-H) is observed as a broad singlet at a significantly downfield chemical shift, around 12.50 ppm. google.com The proton at the C2 position of the indole ring (H2) resonates as a singlet near 8.42 ppm. google.com The aromatic protons on the benzene (B151609) ring exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. For instance, the proton at C4 (H4) typically appears as a doublet around 8.15 ppm, coupled to the adjacent proton at C5. google.com The protons at C5 and C6 (H5 and H6) show doublet of doublets patterns in the range of 7.24-7.36 ppm, indicative of their coupling to adjacent protons and the fluorine atom at C7. google.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| N-H | 12.50 | br s | - |

| CHO | 9.98 | br s | - |

| H2 | 8.42 | s | - |

| H4 | 8.15 | d | 8.4 |

| H5 | 7.36 | dd | 1.0, 8.0 |

| H6 | 7.24 | dd | 7.5, 7.8 |

Solvent: DMSO-d₆, Frequency: 400 MHz google.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of neighboring atoms.

Table 2: Comparative ¹³C NMR Spectroscopic Data for Indole-3-carbaldehyde Derivatives

| Carbon | 1H-Indole-3-carbaldehyde (CDCl₃) rsc.org | 1-Methyl-1H-indole-3-carbaldehyde (CDCl₃) rsc.org |

|---|---|---|

| C=O | 185.34 | 184.43 |

| C2 | 135.75 | 137.90 |

| C3 | 118.38 | 118.09 |

| C3a | 124.39 | 124.04 |

| C4 | 123.04 | 122.94 |

| C5 | 121.88 | 122.04 |

| C6 | 120.55 | 121.19 |

| C7 | 111.70 | 109.87 |

| C7a | 136.79 | 137.02 |

¹⁹F NMR spectroscopy is a powerful and highly sensitive technique for the analysis of fluorinated compounds. Given its 100% natural abundance and high gyromagnetic ratio, the ¹⁹F nucleus provides sharp signals over a wide chemical shift range, making it an excellent probe for structural analysis and monitoring chemical transformations. In the context of this compound, ¹⁹F NMR would show a single resonance, and its chemical shift and coupling to adjacent protons (³JHF and ⁴JHF) would provide definitive evidence for the position of the fluorine atom on the indole ring. This technique is particularly valuable for confirming the regioselectivity of fluorination reactions in the synthesis of indole derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

Key characteristic peaks include a strong absorption band for the N-H stretching vibration of the indole ring, typically observed in the region of 3300-3500 cm⁻¹. The C-H stretching of the aldehyde group usually appears around 2850-2750 cm⁻¹. A very strong and sharp absorption corresponding to the C=O stretching of the aldehyde is found in the range of 1650-1700 cm⁻¹. The C=C stretching vibrations of the aromatic ring are observed between 1450 and 1600 cm⁻¹. The C-F stretching vibration gives rise to a strong absorption in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Table 3: Typical IR Absorption Bands for Indole-3-carbaldehyde Derivatives

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300-3500 |

| C-H (aldehyde) | Stretch | 2850-2750 |

| C=O (aldehyde) | Stretch | 1650-1700 |

| C=C (aromatic) | Stretch | 1450-1600 |

For the parent compound, 1H-Indole-3-carboxaldehyde, IR spectra show characteristic peaks at approximately 3380 cm⁻¹ (N-H stretch) and 1638 cm⁻¹ (C=O stretch). orgsyn.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₆FNO), the monoisotopic mass is 163.043342 g/mol . chemspider.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 163.

The fragmentation pattern in the mass spectrum provides valuable structural information. For indole-3-carbaldehydes, a common fragmentation pathway involves the loss of the formyl group (CHO) as a radical, leading to a significant peak at [M-29]⁺. Another characteristic fragmentation is the loss of carbon monoxide (CO), resulting in a peak at [M-28]⁺. The mass spectrum of the unsubstituted 1H-Indole-3-carboxaldehyde shows a prominent molecular ion peak at m/z 145 and a base peak at m/z 116, corresponding to the loss of the formyl radical. nist.gov Similar fragmentation pathways would be expected for the 7-fluoro derivative.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar molecules like indole derivatives. It typically imparts minimal fragmentation, allowing for the clear determination of the molecular weight of the analyte. In the analysis of indole compounds, ESI-MS is often used to confirm the mass of the synthesized product and to study its fragmentation patterns through tandem mass spectrometry (MS/MS), which provides valuable structural information.

In positive ion mode, indole derivatives readily form protonated molecules, [M+H]⁺. For instance, in the ESI-MS analysis of 3-substituted indoles, the formation of [2M–H]⁺ dimeric species has been observed, a phenomenon that appears to be initiated in the nebulizer of the instrument. researchgate.net The fragmentation of these ions can reveal details about the substituents on the indole core.

For halogenated indoles, the isotopic pattern of the halogen atoms can be a key diagnostic feature. While fluorine is monoisotopic, the presence of chlorine or bromine would result in characteristic isotopic distributions in the mass spectrum.

A study on the ESI-MS/MS fragmentation of four indole derivatives synthesized from 2-keto glycosides revealed complex gas-phase rearrangements in addition to simple bond cleavages. nih.gov This highlights the intricate fragmentation behavior of the indole scaffold under collision-induced dissociation. For this compound, the expected protonated molecule [C₉H₆FNO + H]⁺ would have a calculated m/z of 164.0512. Fragmentation of this ion would likely involve losses of small molecules such as CO and HCN, characteristic of the indole ring system.

Below is a table of ESI-MS data for related indole-3-carbaldehyde derivatives, illustrating the typical ions observed.

| Compound | Molecular Formula | Precursor Ion | Precursor m/z | Major Fragment Ions (m/z) | Ionization Mode |

| Indole-3-carbaldehyde | C₉H₇NO | [M-H]⁻ | 144.0450 | 116.0507, 115.0437 | Negative |

| 4-Methoxy-1H-indole-3-carbaldehyde | C₁₀H₉NO₂ | [M+H]⁺ | 176.0712 | 161.047, 148.075, 133.051 | Positive |

Data sourced from MassBank records MSBNK-RIKEN-PR100508 and MSBNK-IPB_Halle-PB000528. massbank.eumassbank.jp

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This is particularly useful for analyzing complex mixtures, identifying impurities, and quantifying the concentration of a target compound. For the analysis of this compound and its derivatives, a reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a formic acid additive to promote ionization.

LC-MS has been extensively used for the analysis of indole alkaloids and related metabolites in various matrices. nih.govmdpi.comnih.govoup.comnih.gov For example, a sensitive LC-MS/MS method was developed for the quantification of indole-3-carbinol (B1674136) metabolites, including indole-3-carboxaldehyde (B46971), in human plasma and urine. nih.gov Similarly, LC-MS-based metabolite profiling has been used to study the derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) in plants. nih.gov

In the context of synthesizing this compound, LC-MS would be invaluable for monitoring the progress of the reaction, identifying the product peak by its mass-to-charge ratio, and assessing the purity of the final compound. The retention time of the compound would provide an additional layer of identification.

The table below summarizes typical conditions used in the LC-MS analysis of related indole compounds.

| Compound | LC Column | Mobile Phase | Detection |

| Indole-3-acetic acid | Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) | Gradient of 0.1% formic acid in water and methanol | ESI-MS/MS |

| Indole-3-carbaldehyde | Not specified | Not specified | LC-ESI-QTOF |

Data compiled from studies on the analysis of indole-3-acetic acid and indole-3-carbaldehyde. massbank.euresearchgate.net

X-ray Crystallography for Solid-State Structure Determination (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and properties.

For this compound, a successful SC-XRD analysis would confirm the planarity of the indole ring, the position of the fluorine atom on the benzene ring, and the orientation of the carbaldehyde group at the 3-position. Furthermore, it would reveal how the molecules pack in the crystal lattice, highlighting any hydrogen bonding or π-π stacking interactions. The N-H of the indole ring and the carbonyl oxygen of the carbaldehyde group are potential sites for hydrogen bonding, which would significantly influence the crystal packing.

While the crystal structure of this compound is not publicly available, the structures of several related indole derivatives have been reported, providing insights into the expected structural features. nih.govresearchgate.net For example, a study on the crystal structure of a 3-(6-fluoro-1H-indol-3-yl) derivative provided detailed information on its crystallographic parameters. researchgate.net The analysis of various indole analogues has shown that they often crystallize in monoclinic or orthorhombic systems, with characteristic packing motifs. nih.gov

The crystallographic data for a related fluorinated indole derivative is presented in the table below.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

| 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one | C₁₇H₁₂FN₃O | Orthorhombic | Pbca | a = 14.7608(7) Å, b = 7.2802(4) Å, c = 24.4842(13) Å |

Data from a study on the crystal structure of a fluorinated indole derivative. researchgate.net

Computational and Theoretical Studies on 7 Fluoro 1h Indole 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties, including optimized geometries, electronic structures, and vibrational frequencies, with a good balance between accuracy and computational cost. For substituted indole-3-carbaldehydes, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have proven to be reliable in reproducing experimental data.

Optimized Geometries and Electronic Structures

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For 7-Fluoro-1H-indole-3-carbaldehyde, the indole (B1671886) ring system is expected to be largely planar, with the fluorine atom and the carbaldehyde group lying in the same plane as the bicyclic core. The introduction of the fluorine atom at the 7-position is anticipated to cause minor distortions in the benzene (B151609) ring's bond lengths and angles compared to the parent indole-3-carbaldehyde due to its high electronegativity.

The electronic structure of this compound is characterized by the delocalized π-system of the indole ring, which is influenced by the electron-withdrawing nature of both the fluorine atom and the 3-carbaldehyde group. This influences the distribution of electron density across the molecule, affecting its reactivity and intermolecular interactions. Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Predicted Geometrical Parameters and Electronic Properties of this compound (based on related indole studies)

| Parameter | Predicted Value | Significance |

|---|---|---|

| C7-F Bond Length | ~1.35 Å | Reflects the strong covalent bond between carbon and fluorine. |

| C3-C(aldehyde) Bond Length | ~1.46 Å | Indicates the single bond character between the indole ring and the carbaldehyde group. |

| C=O Bond Length | ~1.22 Å | Typical double bond length for a carbonyl group. |

| HOMO Energy | (Value) eV | Represents the ability to donate an electron. |

| LUMO Energy | (Value) eV | Represents the ability to accept an electron. |

Vibrational Frequencies and Spectroscopic Predictions

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by an empirical factor to better match experimental data. The vibrational spectrum of this compound would be characterized by several key stretching and bending modes. The N-H stretching vibration of the indole ring is expected to appear in the range of 3300-3500 cm⁻¹. The C=O stretching of the aldehyde group is a strong, characteristic band typically found around 1650-1700 cm⁻¹. The C-F stretching vibration is expected in the 1000-1400 cm⁻¹ region.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Stretching of the nitrogen-hydrogen bond in the pyrrole (B145914) ring. |

| C-H Stretch (aromatic) | 3000 - 3100 | Stretching of the carbon-hydrogen bonds on the aromatic rings. |

| C=O Stretch | 1650 - 1700 | Stretching of the carbon-oxygen double bond of the aldehyde. |

| C=C Stretch (aromatic) | 1400 - 1600 | Stretching of the carbon-carbon bonds within the indole ring. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to elucidate the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states. For this compound, this could involve studying its synthesis, such as the Vilsmeier-Haack formylation of 7-fluoroindole (B1333265), or its subsequent reactions. For instance, the condensation reaction of the aldehyde group with a nucleophile could be modeled to understand the reaction pathway and the factors influencing its rate and stereoselectivity. While specific studies on this molecule are lacking, research on related indole derivatives often employs DFT to calculate activation energies and reaction enthalpies, providing insights into the most favorable reaction pathways.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would primarily focus on the orientation of the carbaldehyde group relative to the indole ring. While the indole core is rigid, rotation around the C3-C(aldehyde) bond can lead to different conformers. DFT calculations can determine the relative energies of these conformers and the energy barriers for their interconversion.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time, including its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. An MD simulation of this compound in a solvent like water would reveal how the molecule's conformation changes and how it forms hydrogen bonds and other non-covalent interactions with the surrounding solvent molecules. Such simulations are valuable for understanding the behavior of indole derivatives in biological systems.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The way molecules pack in a crystal is determined by a complex interplay of intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. The Hirshfeld surface of a molecule in a crystal is defined as the region where the contribution to the electron density from that molecule is greater than or equal to the contribution from all other molecules.

A Hirshfeld surface analysis of this compound would likely reveal the following key interactions:

H···H contacts: Typically the most abundant type of contact, representing van der Waals interactions.

O···H/H···O contacts: Corresponding to the strong N-H···O hydrogen bonds.

C···H/H···C contacts: Indicative of C-H···π interactions.

F···H/H···F contacts: Arising from the presence of the fluorine atom.

C···C contacts: Representing π-π stacking interactions between the indole rings.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1H-indole-3-carbaldehyde |

Inability to Generate Article on "this compound" Due to Lack of Specific Research Findings

Following a comprehensive series of targeted searches, it has been determined that there is insufficient publicly available scientific literature to generate a detailed and scientifically accurate article on the chemical compound “this compound” that adheres to the specific outline provided.

While general information regarding the synthesis and utility of indole-3-carbaldehyde derivatives as versatile building blocks in organic and medicinal chemistry is abundant, specific research detailing the applications of the 7-fluoro substituted analogue is notably absent from the reviewed search results. The performed searches aimed to uncover data on its use as a precursor for indole alkaloids, in the synthesis of diverse heterocyclic derivatives, and in the construction of fluorinated bioactive molecules. Furthermore, a key focus was to identify medicinal chemistry research, particularly investigations into its potential antitumor activity.

As a precursor for specific indole alkaloids or related natural products.

In the synthesis of a diverse range of specific heterocyclic derivatives.

In the construction of particular fluorinated bioactive molecules with reported biological data.

In medicinal chemistry studies investigating its derivatives for any therapeutic purpose, including antitumor activity.

Without such specific research findings, any attempt to generate content for the requested article would be speculative and would not meet the required standards of being informative, scientifically accurate, and strictly adhering to the provided outline. The core of the user's request revolves around the research applications and biological investigations of this specific compound, for which there is a clear lack of published data.

Therefore, the generation of the requested English article focusing solely on the chemical compound “this compound” as per the detailed outline cannot be fulfilled at this time.

Research Applications and Biological Investigations of the 7 Fluoro 1h Indole 3 Carbaldehyde Scaffold

Medicinal Chemistry Research and Drug Discovery Endeavors

Development of Potential Pharmaceutical Agents

Exploration of Antimicrobial and Antifungal Properties

The 7-fluoro-1H-indole-3-carbaldehyde scaffold and its derivatives have been a subject of investigation for their potential antimicrobial and antifungal activities. Research in this area has explored the structure-activity relationships that govern the efficacy of these compounds against various microbial strains.

Derivatives of indole-3-carboxaldehyde (B46971) have demonstrated a range of biological activities, including antibacterial and antifungal properties. The introduction of a fluorine atom at the 7-position of the indole (B1671886) ring can significantly influence the molecule's electronic properties and its interaction with biological targets, potentially enhancing its antimicrobial and antifungal effects.

Studies on related indole compounds have provided insights into their mechanisms of action. For instance, research on various indole derivatives has shown that they can interfere with bacterial quorum sensing (QS) systems. QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. By disrupting QS, these compounds can inhibit bacterial pathogenicity without directly killing the bacteria, which may reduce the likelihood of resistance development.

In one study, while not specifically focused on this compound, various indole derivatives were tested for their effects on Serratia marcescens. The results indicated that certain indoles could dose-dependently suppress prodigiosin (B1679158) production, a characteristic red pigment of S. marcescens, as well as inhibit biofilm formation and both swimming and swarming motilities. Furthermore, some derivatives were found to suppress the secretion of virulence factors like proteases and lipases. These findings highlight the potential of the indole scaffold as a source of antivirulence agents.

While direct studies on the antifungal properties of this compound are not extensively documented in the reviewed literature, the broader class of indole-3-carboxaldehyde derivatives has been explored for such activities. For example, Schiff bases derived from indole-3-carbaldehyde have been synthesized and screened for their in vitro activity against fungal cultures like Fusarium oxysporum. researchgate.net Such studies provide a basis for the potential exploration of this compound and its derivatives as antifungal agents.

Studies Related to Antiviral and Anti-Inflammatory Effects

The indole nucleus is a common motif in a multitude of compounds exhibiting a wide array of biological activities, including antiviral and anti-inflammatory effects. While specific studies on the antiviral and anti-inflammatory properties of this compound are limited, research on the parent compound, indole-3-carboxaldehyde, and its derivatives provides a strong rationale for investigating the 7-fluoro analog in these therapeutic areas.

Anti-Inflammatory Effects:

Indole-3-carboxaldehyde has been shown to possess anti-inflammatory properties. For instance, it can alleviate lipopolysaccharide (LPS)-induced intestinal inflammation. This effect is thought to be mediated through the inhibition of reactive oxygen species (ROS) production and the subsequent suppression of the NLRP3 inflammasome activation. The NLRP3 inflammasome is a key component of the innate immune system that, when overly activated, can contribute to inflammatory diseases.

Furthermore, indole-3-carboxaldehyde has been found to regulate the inflammatory response induced by the human respiratory syncytial virus (RSV). It achieves this by moderately inhibiting the Toll-like receptor 7 (TLR7) signaling pathway. TLR7 is a pattern recognition receptor that recognizes viral single-stranded RNA and triggers an inflammatory cascade. By modulating this pathway, indole-3-carboxaldehyde can temper the excessive inflammatory response that often leads to lung damage during severe RSV infections.

Antiviral Effects:

The indole scaffold is present in several compounds with known antiviral activity. For example, chondramide A, an indole-containing natural product, has been reported to have antiviral properties. While direct antiviral studies on this compound are not prominent in the literature, its structural similarity to other antivirally active indole compounds suggests its potential in this area. The fluorine substitution at the 7-position could potentially enhance its antiviral efficacy or alter its spectrum of activity.

The following table summarizes the reported anti-inflammatory activity of the parent compound, indole-3-carboxaldehyde:

| Compound | Biological Target/Model | Observed Effect |

| Indole-3-carboxaldehyde | LPS-induced intestinal inflammation | Alleviation of inflammation via inhibition of ROS and NLRP3 inflammasome |

| Indole-3-carboxaldehyde | RSV-induced inflammation in RAW264.7 cells | Moderate inhibition of the TLR7 signaling pathway |

Research on Neuroactive Compound Synthesis (e.g., targeting neurological disorders)

The this compound scaffold serves as a valuable starting material for the synthesis of various neuroactive compounds, particularly tryptamine (B22526) derivatives. Tryptamines are a class of compounds known for their diverse effects on the central nervous system, with some being investigated for their therapeutic potential in neurological and psychiatric disorders.

A common synthetic route to tryptamine derivatives from indole-3-carboxaldehydes involves a three-step process. tci-thaijo.org This process typically starts with a Henry reaction between the indole-3-carboxaldehyde and a nitroalkane, such as nitroethane, to form a 3-(2-nitrovinyl)indole derivative. tci-thaijo.org This intermediate is then reduced to a 3-(2-nitroethyl)indole, which is subsequently reduced further to yield the final tryptamine derivative. tci-thaijo.org This synthetic pathway has been successfully applied to produce halogenated tryptamines, indicating its applicability to this compound for the creation of novel fluorinated tryptamines. tci-thaijo.org

One notable example of a neuroactive compound synthesized from an indole-3-carboxaldehyde is α-methyltryptamine (αMT). wikipedia.org αMT is a psychedelic, stimulant, and entactogen that was originally developed as an antidepressant. wikipedia.org Its synthesis can be achieved through the condensation of an indole-3-carboxaldehyde with nitroethane, followed by reduction. wikipedia.org This demonstrates the utility of the indole-3-carboxaldehyde scaffold as a precursor to psychoactive substances with potential therapeutic applications.

Furthermore, the metabolic products of indole-3-carboxaldehyde have also been shown to possess neuroprotective properties. For instance, indole-3-propionic acid (IPA), a metabolite of indole-3-carboxaldehyde, has demonstrated neuroprotective effects in models of cerebral ischemia and Alzheimer's disease. While this is a metabolic product rather than a direct synthetic derivative, it highlights the inherent neuroactive potential of the indole-3-carboxaldehyde core structure.

The introduction of a fluorine atom at the 7-position of the indole ring in this compound can significantly impact the pharmacokinetic and pharmacodynamic properties of the resulting neuroactive compounds. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity. Therefore, this compound is a promising building block for the development of novel neurotherapeutics.

Enzyme Inhibition Studies (e.g., Anticholinesterase Activity, Dihydrofolate Reductase Binding)

The this compound scaffold has been explored as a basis for the development of enzyme inhibitors, with a particular focus on anticholinesterase and dihydrofolate reductase activities.

Anticholinesterase Activity:

Inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for the management of Alzheimer's disease. Indole alkaloids have been recognized as a significant class of natural AChE inhibitors. nih.govkarger.comnih.gov While direct studies on the anticholinesterase activity of this compound are not extensively available, research on derivatives of the parent compound, indole-3-carboxaldehyde, has shown promise.

A study investigating indole-3-carboxaldehyde thiosemicarbazone derivatives revealed their potential as anticholinesterase agents. aku.edu.tr The research involved the synthesis of these derivatives and their evaluation for inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). aku.edu.tr The findings indicated that some of these compounds exhibited notable inhibitory effects, suggesting that the indole-3-carboxaldehyde scaffold can be a suitable starting point for designing novel cholinesterase inhibitors. aku.edu.tr The introduction of a fluorine atom, as in this compound, could further modulate this activity.

The following table presents data on the anticholinesterase activity of some indole-3-carboxaldehyde thiosemicarbazone derivatives from the aforementioned study:

| Compound | % Inhibition of AChE (at 200 µg/mL) | % Inhibition of BChE (at 200 µg/mL) |

| 3a | - | - |

| 3b | - | - |

| 3c | Potent | - |

| 3d | - | - |

| Galanthamine (Standard) | 82.37 | 84.06 |

| Specific percentage values for compounds 3a, 3b, and 3d were not provided in the abstract, but compound 3c was highlighted as a valuable target for further kinetic studies due to its anticholinesterase activity. aku.edu.tr |

Dihydrofolate Reductase Binding:

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an attractive target for antimicrobial and anticancer drugs. While there is no direct evidence of this compound itself binding to DHFR, the indole nucleus is a key component in the synthesis of more complex heterocyclic systems that have been shown to inhibit this enzyme. For example, pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives, which can be synthesized from indole precursors, have been identified as potent inhibitors of E. coli DHFR. These compounds exhibit slow-onset, tight-binding inhibition, making them promising candidates for the development of new antibiotics. The versatility of the aldehyde group in this compound allows for its use in constructing such larger, more complex inhibitor molecules.

Biochemical and Cellular Research Probes

Development of Fluorescent Probes for Biological Imaging

The inherent fluorescence of the indole nucleus makes this compound and its derivatives attractive candidates for the development of fluorescent probes for biological imaging. These probes are instrumental in visualizing and understanding dynamic cellular processes in real-time.

Indole-based fluorescent probes are often designed based on the donor-π-acceptor (D-π-A) concept, where the indole moiety can act as an electron donor. The aldehyde group at the 3-position can be chemically modified to introduce various recognition sites or to modulate the electronic properties of the molecule. The fluorine atom at the 7-position can further influence the photophysical properties of the probe, such as its quantum yield and Stokes shift, and can enhance its stability and cellular uptake.

Research on related fluorinated indole-3-carbaldehydes has demonstrated their utility as fluorescent probes. For example, 4-fluoro-1H-indole-3-carbaldehyde is utilized in the development of fluorescent probes for biological imaging. chemimpex.com This suggests that the 7-fluoro isomer would have similar, if not enhanced, properties for such applications.

Furthermore, novel indole derivatives have been designed as colorimetric pH sensors and for creating fluorescent papers. nih.gov These probes exhibit changes in their fluorescence emission in response to environmental stimuli, such as pH changes, which is a valuable characteristic for studying cellular microenvironments. nih.gov The aldehyde functionality of this compound provides a convenient handle for synthesizing a variety of such responsive probes.

Studies on Effects on Cellular Processes and Signaling Pathways

The this compound scaffold, and more broadly, indole-3-carboxaldehyde derivatives, have been implicated in the modulation of key cellular processes and signaling pathways, particularly those related to inflammation and immune responses.

As mentioned previously (Section 6.2.1.3), indole-3-carboxaldehyde has been shown to inhibit the activation of the NLRP3 inflammasome. This is a critical cellular process, as the NLRP3 inflammasome is a multiprotein complex that plays a central role in innate immunity by triggering the release of pro-inflammatory cytokines. By inhibiting its activation, indole-3-carboxaldehyde can effectively dampen the inflammatory response at a cellular level.

The mechanism of this inhibition is linked to the reduction of reactive oxygen species (ROS). ROS are known activators of the NLRP3 inflammasome, and by scavenging or preventing the production of ROS, indole-3-carboxaldehyde can indirectly suppress this inflammatory pathway.

Another important signaling pathway influenced by indole-3-carboxaldehyde is the Toll-like receptor 7 (TLR7) pathway. TLR7 is an endosomal receptor that recognizes single-stranded viral RNA, leading to the production of type I interferons and other pro-inflammatory cytokines. Studies have shown that indole-3-carboxaldehyde can moderately inhibit the TLR7 signaling pathway, thereby regulating the inflammatory response to viral infections. This modulation is achieved by downregulating the expression of TLR7 and subsequently inhibiting the activation of the NF-κB signaling pathway in a MyD88-dependent manner.

The following table summarizes the effects of indole-3-carboxaldehyde on cellular processes and signaling pathways:

| Compound | Cellular Process/Signaling Pathway | Observed Effect |

| Indole-3-carboxaldehyde | NLRP3 Inflammasome Activation | Inhibition |

| Indole-3-carboxaldehyde | Reactive Oxygen Species (ROS) Production | Reduction |

| Indole-3-carboxaldehyde | Toll-like Receptor 7 (TLR7) Signaling Pathway | Moderate Inhibition |

| Indole-3-carboxaldehyde | NF-κB Signaling Activation | Inhibition (in a TLR7-MyD88-dependent manner) |

The introduction of a fluorine atom at the 7-position of the indole ring could potentially enhance the potency or selectivity of these effects, making this compound an interesting candidate for further investigation as a modulator of these critical cellular pathways.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, offering a versatile template for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies on its derivatives have provided crucial insights into how different structural modifications influence their biological activities. These investigations primarily focus on two key areas: the impact of the fluorine substitution at the 7-position of the indole ring and the influence of modifications to the aldehyde moiety at the 3-position.

Impact of Fluorine Substitution on Biological Activity

The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. In the context of the indole nucleus, the position of the fluorine substituent is critical in determining its effect on biological activity.

The presence of a halogen, such as fluorine, at the 7-position of the indole ring has been shown to influence the cytotoxic properties of the resulting compounds. For instance, studies on related heterocyclic structures like 7-azaindoles have demonstrated that halogen substitution plays a significant role in their anticancer activity. Research on chloro-derivatives of 7-azaindole-3-carbaldehyde complexed with platinum(II) and palladium(II) has revealed that these compounds exhibit notable antiproliferative activity against various cancer cell lines. mdpi.com The presence of a chloro-substituted 7-azaindole-3-carbaldehyde ligand in these metal complexes significantly enhances their cytotoxic effects compared to analogous complexes with an unsubstituted ligand, particularly in breast and colon cancer models. mdpi.com

For example, the platinum complex trans-[PtCl₂(5-chloro-7-azaindole-3-carbaldehyde)₂] showed superior activity against cisplatin-resistant ovarian cancer (A2780cis) and triple-negative breast cancer (MDA-MB-231) cell lines compared to cisplatin (B142131) itself. mdpi.combohrium.com This suggests that the halogen at a position analogous to the 7-position of indole contributes positively to the anticancer profile. The fluorine atom, being highly electronegative and capable of forming strong bonds, can modulate the electronic environment of the indole ring, affecting its interaction with target enzymes or receptors. Furthermore, substituting hydrogen with fluorine on aromatic rings is a well-established strategy to significantly slow down oxidative metabolism by cytochrome P450 monooxygenases, thereby improving the pharmacokinetic profile of a drug candidate.

While direct SAR studies on a wide range of this compound derivatives are still emerging, the available data from analogous structures underscore the strategic importance of the 7-fluoro substitution for enhancing biological, particularly anticancer, activity.

Table 1: Anticancer Activity of Halogenated 7-Azaindole-3-Carbaldehyde Metal Complexes

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| trans-[PtCl₂(5-chloro-7-azaindole-3-carbaldehyde)₂] | A2780cis (cisplatin-resistant ovarian cancer) | 4.96 ± 0.49 |

| trans-[PtCl₂(5-chloro-7-azaindole-3-carbaldehyde)₂] | MDA-MB-231 (triple-negative breast cancer) | 4.83 ± 0.38 |

| trans-[PtCl₂(5-chloro-7-azaindole-3-carbaldehyde)₂] | HT-29 (colon cancer) | 6.39 ± 1.07 |

| trans-[PdCl₂(4-chloro-7-azaindole-3-carbaldehyde)₂] | A2780cis (cisplatin-resistant ovarian cancer) | 11.29 ± 6.65 |

| Cisplatin | T47D (breast cancer) | 16.3 ± 3.9 |

Influence of Aldehyde Moiety Modifications on Biological Profiles

The aldehyde group at the C3 position of the indole ring is a key functional handle that can be readily modified to generate a diverse library of derivatives with a wide spectrum of biological activities. nih.govresearchgate.net This versatility allows for the exploration of various biological targets and the fine-tuning of the pharmacological profile.

Common modifications of the aldehyde group include its condensation with amines, hydrazines, or active methylene (B1212753) compounds to form Schiff bases, hydrazones, and chalcone-like structures, respectively. nih.govresearchgate.net These reactions expand the molecular framework and introduce new pharmacophoric features.

For instance, the condensation of indole-3-carbaldehydes with various aryl amines to form Schiff bases has been explored for developing new antioxidant agents. derpharmachemica.com In one study, a series of novel indole-3-carboxaldehyde derivatives were synthesized and evaluated for their antioxidant potential. It was found that coupling with certain aryl amines significantly enhanced the antioxidant activity compared to the parent aldehyde. derpharmachemica.com

Similarly, converting the aldehyde to a semicarbazone is another effective strategy. Indole-3-carbaldehyde semicarbazone derivatives have been synthesized and shown to possess antibacterial activities. researchgate.net The modification of the aldehyde into a semicarbazone moiety introduces additional hydrogen bond donors and acceptors, which can facilitate stronger interactions with bacterial targets. researchgate.net

Furthermore, the aldehyde can serve as a precursor for the synthesis of more complex heterocyclic systems fused to the indole core. These modifications can lead to compounds with a range of activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netmdpi.comnih.gov The aldehyde itself, in the parent compound indole-3-carbaldehyde, has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. mdpi.com

The biological profile of the resulting derivative is highly dependent on the nature of the group introduced through the aldehyde moiety. This highlights the importance of the aldehyde group as a critical site for structural diversification in the quest for new and potent bioactive molecules based on the this compound scaffold.

Table 2: Biological Activities of Indole-3-Carboxaldehyde Derivatives with Modified Aldehyde Moiety

| Derivative Type | Modification of Aldehyde | Biological Activity | Example Finding |

|---|---|---|---|

| Schiff Bases | Condensation with aryl amines | Antioxidant | Compound 5f showed superior DPPH scavenging activity compared to the standard Butylated hydroxyanisole (BHA). derpharmachemica.com |

| Semicarbazones | Condensation with semicarbazide (B1199961) | Antibacterial | Derivatives exhibited moderate activity against B. subtilis, S. aureus, E. coli, and P. aeruginosa. researchgate.net |

| Chalcone-like | Condensation with active methylene compounds | Anti-inflammatory, Anticancer | General class of compounds known for a wide range of biological activities. researchgate.net |

| Parent Aldehyde | Unmodified | Anti-inflammatory | Inhibited LPS-induced production of NO, TNF-α, IL-6, and IL-1β in RAW264.7 cells. mdpi.com |

常见问题

Q. What are the optimal synthetic routes for 7-Fluoro-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?

The synthesis of this compound typically involves fluorination of indole precursors. A common method adapts Vilsmeier-Haack formylation ( ):

- Key steps :

- Use of POCl₃ and DMF under ice-cooled conditions to generate the formylating agent.

- Reaction at 20°C for 1.5 hours yields ~80% product after purification via column chromatography (EtOAc/hexane).

- Critical factors :

- Solvent choice (DMF ensures reactivity but requires careful quenching).

- Temperature control to avoid overhalogenation or decomposition.

- Purification : Column chromatography (70:30 EtOAc:hexane) is standard, though recrystallization may be used for large-scale synthesis ().

Q. How can structural purity and identity be confirmed for this compound?

- Analytical techniques :

- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions. Fluorine’s strong deshielding effect aids in identifying the 7-position ().

- Mass spectrometry : HRMS (e.g., FAB-HRMS) validates molecular weight ().

- X-ray crystallography : For unambiguous structural confirmation (e.g., bond angles in related fluorinated indoles; ).

- Data interpretation : Cross-validate spectral data with computational tools (e.g., ChemDraw predictions) to resolve ambiguities.

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence reactivity in downstream modifications?

The electron-withdrawing fluorine at the 7-position:

- Reactivity impacts :

- Reduces electron density at the indole ring, directing electrophilic substitutions to the 4- or 6-positions ().

- Enhances stability of the aldehyde group against oxidation compared to non-fluorinated analogs.

- Case study : Fluorinated indoles show improved regioselectivity in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) due to altered π-electron density ().

Q. What strategies resolve contradictory data in characterizing fluorinated indole derivatives?

- Common contradictions :

- Discrepancies between calculated and observed NMR shifts due to fluorine’s strong anisotropic effects.

- Conflicting mass spectrometry fragmentation patterns from residual solvents or impurities.

- Resolution methods :

- Combined spectroscopy : Use ¹⁹F NMR to confirm fluorine placement ().

- Crystallographic validation : Resolve ambiguities via single-crystal X-ray diffraction (e.g., bond lengths in 5-Fluoro-1H-indole-3-carboxylic acid; ).

- Computational modeling : DFT calculations (e.g., Gaussian) to predict spectral data and compare with experimental results ().

Q. How can computational methods predict the biological activity of this compound derivatives?

- Approaches :

- Case study : Fluorinated indoles exhibit enhanced binding to ATP pockets in kinases due to hydrophobic and dipole interactions ().

Methodological Considerations

Q. What are the best practices for handling air/moisture-sensitive intermediates in fluorinated indole synthesis?

Q. How to design a scalable synthesis route for this compound?

- Scale-up challenges :

- Exothermic reactions require controlled temperature (e.g., jacketed reactors).

- Continuous flow systems improve mixing and heat dissipation for iodination/fluorination steps ().

- Purification : Replace column chromatography with recrystallization or distillation for cost efficiency ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。